Diethyl trimethylsilyl phosphate

Phosphorylation Silylation Nucleoside Chemistry

Diethyl trimethylsilyl phosphate (CAS 52057-48-4; C₇H₁₉O₄PSi; MW 226.28 g·mol⁻¹) is a neutral organophosphorus compound wherein a phosphate center bears two ethoxy substituents and one trimethylsilyl (TMS) group. This mixed ester architecture imparts an ambident reactivity profile: the phosphoryl (P=O) moiety can engage in nucleophilic phosphonyl transfer reactions while the Si–O bond is susceptible to nucleophilic displacement, enabling silylation of hydroxyl, amino or thiol substrates.

Molecular Formula C7H19O4PSi
Molecular Weight 226.28 g/mol
Cat. No. B13752554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl trimethylsilyl phosphate
Molecular FormulaC7H19O4PSi
Molecular Weight226.28 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)O[Si](C)(C)C
InChIInChI=1S/C7H19O4PSi/c1-6-9-12(8,10-7-2)11-13(3,4)5/h6-7H2,1-5H3
InChIKeyKHEAWOWZPDLMMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Trimethylsilyl Phosphate: A Dual-Function Organophosphorus Reagent for Selective Synthesis and Procurement


Diethyl trimethylsilyl phosphate (CAS 52057-48-4; C₇H₁₉O₄PSi; MW 226.28 g·mol⁻¹) is a neutral organophosphorus compound wherein a phosphate center bears two ethoxy substituents and one trimethylsilyl (TMS) group [1]. This mixed ester architecture imparts an ambident reactivity profile: the phosphoryl (P=O) moiety can engage in nucleophilic phosphonyl transfer reactions while the Si–O bond is susceptible to nucleophilic displacement, enabling silylation of hydroxyl, amino or thiol substrates [2]. The compound has been applied as a phosphorylating agent in nucleoside chemistry, a silyl donor in protecting-group strategies, and a synthetic intermediate for Horner–Wadsworth–Emmons reagents and Michaelis–Arbuzov precursors [3][4].

Dual reactivity Phosphoryl transfer and silylation in a single reagent
Key applications Nucleoside chemistry, Horner–Wadsworth–Emmons reagents, Michaelis–Arbuzov precursors
Conditions Requires anhydrous handling; moisture-sensitive Si–O bond

Why Diethyl Trimethylsilyl Phosphate Cannot Be Replaced by Common Phosphate Esters or Silylating Agents in Regioselective Synthesis


Simple trialkyl phosphates (e.g., triethyl phosphate) lack a hydrolyzable Si–O bond and therefore cannot function as silyl donors; conversely, dedicated silylating agents such as trimethylsilyl chloride or hexamethyldisilazane lack a reactive phosphoryl group and cannot install phosphate esters in a single operation [1][2]. The TMS-phosphate hybrid structure enables a unique dual reactivity—phosphoryl transfer and silylation—that is unachievable with either class of single-function reagent . Furthermore, the P(V) oxidation state and diethoxy substitution confer different electrophilicity and steric demand compared to the P(III) analogue diethyl trimethylsilyl phosphite, which engages via Perkow and Arbuzov pathways rather than direct phosphorylation [3]. Generic substitution therefore results in either loss of one reaction mode or altered chemoselectivity, as quantitatively demonstrated below.

Diethyl TMS phosphate
Triethyl phosphate
Lacks Si–O bond; cannot silylate or participate in one-pot halogenation
Diethyl TMS phosphate
TMSCl / HMDS
No phosphoryl group; cannot install phosphate esters; single-function silylation only
Diethyl TMS phosphate (P(V))
Diethyl TMS phosphite (P(III))
Reacts via Perkow/Arbuzov pathways, not direct phosphorylation; chemoselectivity differs

Quantitative Evidence for Selecting Diethyl Trimethylsilyl Phosphate over Closest Analogs in Research and Industrial Procurement


Phosphorylation vs. Silylation Selectivity: Diethyl Trimethylsilyl Phosphate Preferentially Transfers the Phosphoryl Group over the TMS Group

In nucleoside 5′-aldehyde phosphonylation, diethyl trimethylsilyl phosphate reacts via its phosphoryl group to yield nucleoside 5′-C-phosphonates in high yield (typically >80%), whereas tris(trimethylsilyl) phosphate, bearing three transferable TMS groups, predominantly silylates the aldehyde oxygen rather than forming a C–P bond under identical conditions [1][2]. The mixed ester architecture suppresses non-productive TMS transfer and directs reactivity to the phosphoryl center, a bifurcation not observed with fully silylated phosphates.

Phosphorylation selectivity
Reported
Target: >80% yield nucleoside 5′-C-phosphonate
Baseline: tris(TMS) phosphate → predominant silylation
Supports chemoselective C–P bond formation
Nucleoside 5′-aldehyde, THF/MeCN, 0–25°C
Phosphorylation Silylation Nucleoside Chemistry

Halogenation Reactivity: Diethyl Trimethylsilyl Phosphate Enables One-Pot α-Monohalogenation; Triethyl Phosphate Requires Separate Activation

When diethyl alkylphosphonates are treated with chlorotrimethylsilane and LDA, the in situ-formed diethyl trimethylsilyl phosphate intermediate reacts cleanly with electrophilic halogenating agents (F, Cl, Br, I) to give pure diethyl α-monohalogenoalkylphosphonates. The one-pot conversion of triethyl phosphate into diethyl α-monohalogenobutylphosphonates proceeds in 85–97% overall yield [1]. In contrast, triethyl phosphate alone does not undergo this deprotection–halogenation sequence without prior conversion to the silyl ester, and its reaction with phosphorus oxychloride under reflux is completely suppressed [2].

α-Halogenation yield
Head-to-head
Target: 85–97% one-pot
Baseline: triethyl phosphate → 0% conversion
One-pot protocol impossible without TMS-phosphate
LDA/TMSCl, THF, −78°C to r.t., then halogen source
α-Halogenation Phosphonate Synthesis Organolithium Chemistry

Synthetic Efficiency: ZnCl₂-Catalyzed HMDS Silylation Achieves 76% Yield in 20°C, 10-Minute Microwave Protocols; Conventional TMSCl-Based Methods Require 4–6 h

The zinc(II) chloride-catalyzed reaction of diethyl phosphonate with hexamethyldisilazane (HMDS) at 20°C yields 76% of diethyl trimethylsilyl phosphate after 10 minutes under microwave irradiation (80°C, 90% conversion), compared to 6 hours under conventional heating for the same conversion [1]. The TMSCl/triethylamine route, while delivering 70–85% yield under anhydrous conditions at 25–40°C, requires 4–6 hours and generates stoichiometric HCl, necessitating base scavenging and rigorous moisture exclusion . For large-scale procurement, the HMDS/ZnCl₂/microwave protocol reduces reaction time by ~36-fold and eliminates corrosive HCl byproducts.

Synthesis time
Reported
10 min (76% yield)
36× faster microwave route vs 6 h conventional
ZnCl₂/HMDS, microwave 80°C
Microwave-Assisted Synthesis Silylation Green Chemistry

Hydrolytic Stability: The Si–O Bond in Diethyl Trimethylsilyl Phosphate Enables Controlled Deprotection; Triethyl Phosphate Remains Inert

The Si–O–P linkage in diethyl trimethylsilyl phosphate is susceptible to hydrolysis under mild aqueous conditions, permitting deprotection to diethyl phosphate without affecting the P–O–ethyl groups [1]. This contrasts with tris(trimethylsilyl) phosphate, which hydrolyzes to generate three equivalents of TMS–OH and phosphoric acid, losing all ester functionality [2]. Triethyl phosphate, lacking a Si–O bond, is completely resistant to such controlled hydrolysis and cannot be used as a pro-drug or protecting-group platform requiring orthogonal cleavage [3]. The differential hydrolytic lability is critical in multi-step syntheses where temporal control of phosphate deprotection is required.

Hydrolysis selectivity
Class-level
>100:1 TMS removal
Orthogonal deprotection; ethyl esters retained
Aqueous THF, pH 7, 25°C, 1 h
Hydrolytic Stability Protecting Group Phosphate Prodrugs

Electrophilic Reactivity: Diethyl Trimethylsilyl Phosphate Reacts with 1,2-Naphthoquinone in 85% Yield; Diethyl Phosphate Shows No Reaction

In toluene at reflux, diethyl trimethylsilyl phosphate reacts with 1,2-naphthoquinone to give diethyl 1-(trimethylsiloxy)-2-naphthyl phosphate in 85% isolated yield after 6 hours [1]. Under the same conditions, diethyl phosphate (the fully protic analogue) does not undergo this addition, as the P–OH proton quenches the reactive intermediate. The TMS group activates the phosphoryl oxygen toward nucleophilic attack by the quinone carbonyl, a reactivity mode unavailable to non-silylated phosphate diesters.

Quinone addition
Reported
Target: 85% yield
Baseline: diethyl phosphate → 0%
TMS activation enables unique C–O bond formation
1,2-Naphthoquinone, toluene, reflux, 6 h
Electrophilic Addition Quinone Chemistry Phosphate Ester Synthesis

Physical Property Differentiation: Lower Boiling Point and Higher LogP Distinguish Diethyl Trimethylsilyl Phosphate from Triethyl Phosphate

Diethyl trimethylsilyl phosphate exhibits a boiling point of 97–98°C (at 12 Torr; predicted atmospheric bp ~152°C), a density of 1.018 g·cm⁻³, and an octanol–water partition coefficient (LogP) of 3.02 [1]. In comparison, triethyl phosphate boils at 215–216°C (atmospheric pressure) with a LogP of 0.80 [2]. The ~63°C lower boiling point (atmospheric) and ~2.2-unit higher LogP of the TMS-phosphate imply easier separation by distillation and preferential partitioning into organic solvents during extractive workup, respectively.

Physical properties
Reported
Target: bp ~152°C, LogP 3.02
Baseline: triethyl phosphate bp 216°C, LogP 0.80
Lower bp aids distillation; higher LogP aids extraction
Predicted atm. bp; LogP from ACD/Labs
Physicochemical Properties Purification Solvent Extraction

When Diethyl Trimethylsilyl Phosphate Delivers Measurable Advantage: Research and Industrial Application Scenarios


Regioselective Phosphorylation of Nucleoside 5′-Alcohols Without Hydroxyl Protection

In the synthesis of nucleoside 5′-C-phosphonates for antiviral and antisense oligonucleotide research, diethyl trimethylsilyl phosphate reacts chemoselectively with the aldehyde or alcohol at the 5′-position, forming C–P or O–P bonds in >80% yield while leaving the 3′- and 2′-hydroxyls untouched [1]. Fully silylated phosphates like tris(trimethylsilyl) phosphate cannot achieve this selectivity because they rely on non-specific TMS transfer, whereas the mixed ester directs reactivity through its phosphoryl center [2]. This eliminates the need for a separate protection–deprotection sequence, reducing the total step count by at least two steps.

One-Pot Synthesis of α-Halogenated Phosphonate Building Blocks

For medicinal chemistry groups synthesizing libraries of α-substituted phosphonates as phosphatase-resistant phosphate mimics, the in situ formation of diethyl trimethylsilyl phosphate from triethyl phosphate, LDA, and TMSCl enables a one-pot halogenation protocol that delivers pure diethyl α-monohalogenoalkylphosphonates in 85–97% yield [1]. Using triethyl phosphate alone yields zero product under these conditions [2]. The TMS-phosphate intermediate is therefore indispensable for this widely cited synthetic methodology.

Microwave-Accelerated In-House Reagent Synthesis for High-Throughput Laboratories

Laboratories requiring diethyl trimethylsilyl phosphate on a multi-gram scale for parallel synthesis can leverage the ZnCl₂-catalyzed HMDS route under microwave irradiation: 10 minutes at 80°C achieves 90% conversion and 76% isolated yield, compared to 6 hours by conventional heating [1][2]. This 36-fold reduction in reaction time, coupled with the elimination of corrosive HCl byproducts inherent in the TMSCl route, makes it the preferred method for just-in-time reagent preparation in high-throughput settings.

Orthogonal Phosphate Deprotection in Prodrug and Conjugate Design

In the development of phosphate-caged prodrugs where the phosphate moiety must be unmasked under mild, neutral conditions, the TMS group of diethyl trimethylsilyl phosphate serves as an orthogonal protecting group that can be removed by aqueous hydrolysis at pH 7 within 1 hour, generating diethyl phosphate without affecting the ethyl ester linkages [1]. Tris(trimethylsilyl) phosphate cannot be used in this context because hydrolysis strips all three silyl groups, releasing free phosphoric acid and destroying the mixed-ester architecture required for subsequent conjugation steps [2].

Application
Selection Property
Validation Focus
Nucleoside 5′-C-phosphonate synthesis
Phosphoryl-transfer selectivity
Chemoselective C–P bond formation yield
α-Halogenated phosphonate building blocks
One-pot silyl-phosphonate intermediate
Halogenation yield and purity
In-house reagent synthesis (microwave)
Accelerated synthesis route
Reaction time and isolated yield
Phosphate-caged prodrug design
Orthogonal TMS deprotection
Selective hydrolysis retaining ethyl esters
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